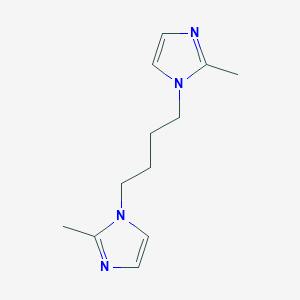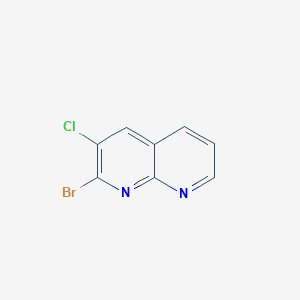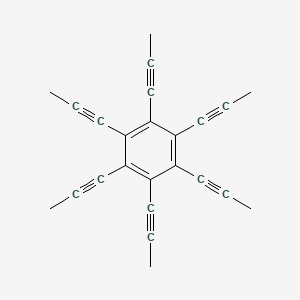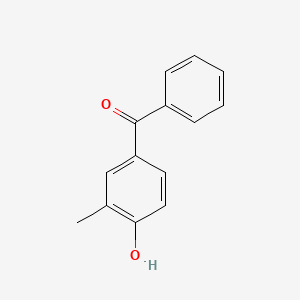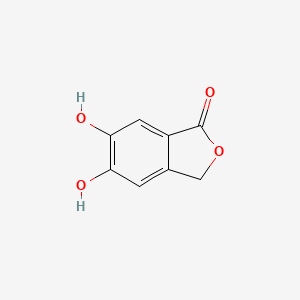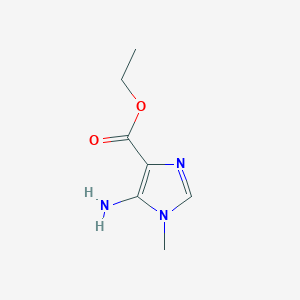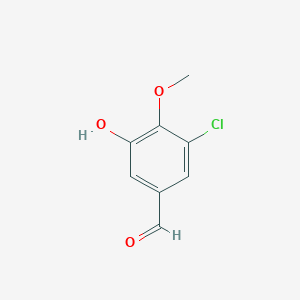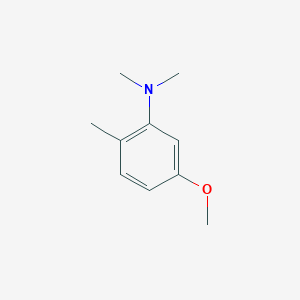
6-(Methylamino)nicotinamide
概要
説明
6-(Methylamino)nicotinamide is a compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol. It has been used in the development of a prodrug strategy designed to enhance the cellular activity of a potent bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT) .
Synthesis Analysis
The synthesis of nicotinamide derivatives, including this compound, involves the use of spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS for characterization . A prodrug strategy has been reported where the amine and carboxylic acid moieties of the highly polar amino acid side chain present in the bisubstrate inhibitor are temporarily protected .Molecular Structure Analysis
The molecular structure of this compound consists of a nicotinamide core with a methylamino group attached .Chemical Reactions Analysis
The prodrug strategy for this compound involves the modification of the carboxylic acid into a range of esters in the absence or presence of a trimethyl-lock (TML) amine protecting group .科学的研究の応用
Antileukemic Effect
6-(Methylamino)nicotinamide, among other nicotinamide analogs, was evaluated for its ability to inhibit poly(adenosine diphosphoribose) polymerase in L1210 leukemia cells. It potentiated the cytocidal effect of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a chemotherapy agent, in culture and in vivo. This potentiation was more effective than that of other nicotinamide analogs, demonstrating a synergistic increase in lifespan and, in some cases, leading to long-term disease-free survivors (Berger, Catino, & Vietti, 1982).
Enzyme Inhibition
6-Aminonicotinamide (6AN), a variant of this compound, can replace the nicotinamide moiety of pyridine nucleotides in various biochemical reactions. It has been implicated in embryotoxic effects and central nervous system lesions in adult animals. This research suggests a potential for studying the impairment of specific biochemical pathways, especially in the context of enzymatic reactions and metabolic pathways (Köhler, Barrach, & Neubert, 1970).
Teratogenic Effects in Chick Embryos
Research on nicotinamide analogs, including this compound, has shown teratogenic (causing developmental malformations) and antiteratogenic effects in chick embryos. These analogs, especially those with an amino group at the 6-position of the pyridine ring, showed growth retardation and other developmental abnormalities. These findings have implications for understanding the teratogenic effects of similar compounds (Uyeki, Doull, Cheng, & Misawa, 1982).
Antitumor Activity
This compound demonstrated strong antitumor activity against mammary Adenocarcinoma 755 in mice. This effect was notably reversed by the administration of nicotinamide. The differential effects of this compound and other nicotinamide antagonists on various tissues suggest a new class of compounds for potential cancer treatment (Shapiro, Dietrich, & Shils, 1957).
Enzymatic Detoxification
The enzyme nicotinamide methyltransferase, which acts on nicotinamide and its analogs, might also play a role in detoxifying various alkaloids. This compound and related compounds could potentially influence this detoxification process, either enhancing or reducing the toxicities of certain substrates (Alston & Abeles, 1988).
作用機序
Target of Action
6-(Methylamino)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 or niacinamide . Its primary targets are the enzymes involved in the metabolism of nicotinamide, such as Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in the methylation of nicotinamide to form 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor .
Mode of Action
The compound interacts with its targets by participating in the cellular energy metabolism, DNA repair, and regulation of transcription processes . It is believed that the effects of this compound are due to its role as a component of coenzymes including nicotinamide adenine dinucleotide (NAD+), reduced nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADP+), and reduced nicotinamide adenine dinucleotide phosphate (NADPH) .
Biochemical Pathways
This compound affects the biochemical pathways related to the metabolism of nicotinamide . It is involved in the synthesis of NAD+, which contributes to redox reactions and energy production in cells . Pyridones, the oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by species, sex, dose, and exposure route . After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via kidneys . The compound exhibits improved cell permeability, which translates to significantly enhanced cellular activity .
Result of Action
The molecular and cellular effects of this compound’s action include increased collagen production in fibroblast cultures and reduced dermal glycoaminoglycosides in photodamaged skin . It also increases the production of the epidermal proteins keratin, filaggrin, and involucrin . In cellular assays, it has been found to downregulate MNA production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s cellular activity can be affected by the presence of esterases, as demonstrated by the use of esterase-sensitive prodrugs
Safety and Hazards
生化学分析
Biochemical Properties
6-(Methylamino)nicotinamide interacts with various enzymes, proteins, and other biomolecules. It is a potent bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme that plays a crucial role in the methylation of nicotinamide . The compound has been found to be highly potent in biochemical assays, indicating its significant role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce apoptosis in A549 cells, mediated by increasing ROS level and causing mitochondrial depolarization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to NNMT, inhibiting its activity and thereby affecting the methylation of nicotinamide . This interaction with NNMT is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound’s inhibitory activity on NNMT is potent in biochemical assays .
Metabolic Pathways
This compound is involved in the metabolic pathway of nicotinamide. It interacts with the enzyme NNMT, which catalyzes the methylation of nicotinamide to form MNA using SAM as the methyl donor .
Transport and Distribution
Given its role in the methylation of nicotinamide, it is likely that it interacts with various transporters and binding proteins involved in this process .
Subcellular Localization
Given its role in the methylation of nicotinamide, it is likely that it is localized in the cytosol where NNMT, the enzyme it interacts with, is found .
特性
IUPAC Name |
6-(methylamino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWPOVNHZLSOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


